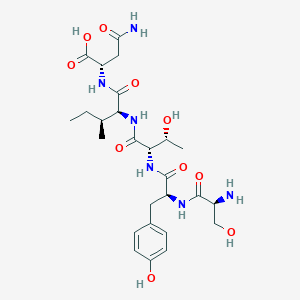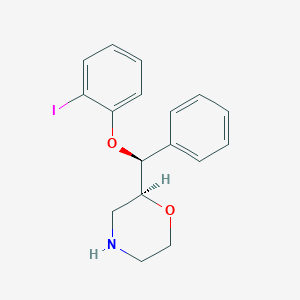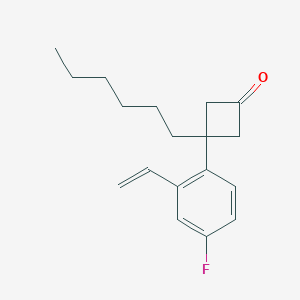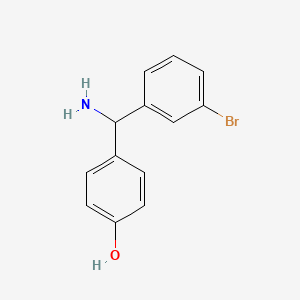
L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine is a peptide compound composed of five amino acids: serine, tyrosine, threonine, isoleucine, and asparagine. This compound is part of a larger class of peptides that play crucial roles in various biological processes, including cell signaling, enzyme activity regulation, and structural functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like EDT (ethanedithiol).
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are used to enhance efficiency and reproducibility. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol under reducing conditions.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Modified peptides with altered functional groups.
Aplicaciones Científicas De Investigación
L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction cascades, leading to various cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- L-Seryl-L-tyrosyl-L-threonyl-L-phenylalanyl-L-asparagine
- L-Seryl-L-tyrosyl-L-threonyl-L-leucyl-L-asparagine
- L-Seryl-L-tyrosyl-L-threonyl-L-valyl-L-asparagine
Uniqueness
L-Seryl-L-tyrosyl-L-threonyl-L-isoleucyl-L-asparagine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. The presence of isoleucine, for example, can influence the peptide’s hydrophobicity and interaction with lipid membranes, distinguishing it from similar peptides with different amino acid compositions.
Propiedades
Número CAS |
918433-68-8 |
|---|---|
Fórmula molecular |
C26H40N6O10 |
Peso molecular |
596.6 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H40N6O10/c1-4-12(2)20(24(39)30-18(26(41)42)10-19(28)36)31-25(40)21(13(3)34)32-23(38)17(29-22(37)16(27)11-33)9-14-5-7-15(35)8-6-14/h5-8,12-13,16-18,20-21,33-35H,4,9-11,27H2,1-3H3,(H2,28,36)(H,29,37)(H,30,39)(H,31,40)(H,32,38)(H,41,42)/t12-,13+,16-,17-,18-,20-,21-/m0/s1 |
Clave InChI |
VVVPHJPELSMCHS-BWENYUFKSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3R,3aR,6aS)-5-(4-bromophenyl)-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12622264.png)
![9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12622270.png)
![(6S)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one](/img/structure/B12622273.png)

![3-[5-(2,4-dichlorophenyl)furan-2-yl]-5-(3-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12622288.png)

![2-(4-Iodophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622305.png)
![Oxalic acid;(3,4,5-trimethoxyphenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B12622316.png)


![4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate](/img/structure/B12622333.png)

![4-[1-Amino-2-(2-ethoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12622342.png)

